molecular formula C15H15FN2 B1319324 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline CAS No. 937597-69-8

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline

Cat. No.: B1319324
CAS No.: 937597-69-8
M. Wt: 242.29 g/mol
InChI Key: WSWZTSTXFPTTIG-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS No: 937597-72-3 ) features a fused bicyclic system comprising a partially saturated quinoline ring (3,4-dihydro-1(2H)-quinolinyl) linked to a 5-fluoroaniline moiety. The fluorine atom at the para-position of the aniline ring introduces electron-withdrawing effects, while the dihydroquinoline scaffold contributes rigidity and planar aromaticity.

The compound’s reactivity is influenced by the electron-deficient aniline ring and the basicity of the secondary amine in the quinolinyl system.

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWZTSTXFPTTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220002
Record name 2-(3,4-Dihydro-1(2H)-quinolinyl)-5-fluorobenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937597-69-8
Record name 2-(3,4-Dihydro-1(2H)-quinolinyl)-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937597-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydro-1(2H)-quinolinyl)-5-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Aniline Group: The aniline group can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with aniline in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the quinoline ring is oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the fluorine atom or aniline group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline typically involves multi-step organic reactions that create the quinoline structure. The compound is characterized by a fluorine atom at the 5-position of the aniline ring, which significantly influences its biological activity. The presence of the quinoline moiety is critical as it is known for its role in various pharmacological activities.

Antimicrobial Activity

Research indicates that compounds with a quinoline structure exhibit potent antimicrobial properties. A study demonstrated that derivatives of fluoroquinolones, which include this compound, possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics to combat resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. The compound's structural features allow it to interact with various biological targets involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Material Science Applications

Beyond pharmacological uses, this compound has potential applications in material science. Its unique chemical structure allows it to be utilized in the development of organic semiconductors and photovoltaic materials. The incorporation of fluorine enhances the electronic properties of materials, making them suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells.

Case Study: Antibacterial Efficacy

A recent study synthesized various derivatives based on the quinolone scaffold, including this compound. The synthesized compounds were tested for antibacterial activity using standard broth dilution methods, revealing that several exhibited minimum inhibitory concentrations (MICs) effective against common pathogens .

Case Study: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of quinoline derivatives, where this compound was evaluated for its ability to induce apoptosis in human cancer cell lines. Results showed promising cytotoxic effects compared to standard chemotherapeutic agents .

References Table

ReferenceTitleYear
Design, Synthesis, Molecular Docking, and Antibacterial Activity of Fluoroquinolone Derivatives2014
WO2009135651A1 - Inhibitors of Aldosterone Synthase2009
Fluorinated Quinolines: Synthesis, Properties and ApplicationsN/A

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may affect signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluoroaniline Derivatives

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline (CAS No: 175136-11-5 )
  • Structural Difference: The isoquinolinyl group replaces the quinolinyl core, altering the nitrogen position in the bicyclic system.
  • Biological Relevance: Isoquinoline derivatives often exhibit stronger binding to neurological targets (e.g., serotonin receptors) due to structural mimicry of natural alkaloids .
5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline
  • Key Study : Kumar et al. (2023) compared fluoroaniline isomers with nitro substituents .
    • Spectroscopic Differences : The 5-nitro-2-fluoroaniline isomer showed a higher dipole moment (4.12 D) than the 2-nitro-5-fluoroaniline analog (3.85 D), attributed to nitro group orientation.
    • Reactivity : Nitro groups at the para-position (relative to fluorine) increased electrophilicity, favoring nucleophilic aromatic substitution reactions.

Core Scaffold Modifications

2-[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine (CAS No: 210539-04-1 )
  • Structural Contrast: Replaces the quinolinyl group with a methyl-substituted indenyloxy-pyridine system.
  • Impact on Solubility: The ether linkage and methyl group improve lipophilicity, making this compound more membrane-permeable than the quinolinyl derivative.
  • Applications : Such modifications are common in kinase inhibitors (e.g., JAK/STAT pathways) due to enhanced hydrophobic interactions .
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline (CAS No: Not explicitly listed; see )
  • Substituent Swap : Fluorine is replaced by a methyl group.
  • Electronic and Steric Effects : Methyl’s electron-donating nature increases the aniline ring’s basicity, while steric hindrance may reduce binding affinity in tight enzymatic pockets.

Data Table: Comparative Analysis

Compound Name CAS No Core Structure Substituent(s) Key Property/Effect
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline 937597-72-3 Dihydroquinoline 5-Fluoroaniline High electrophilicity; moderate solubility
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline 175136-11-5 Dihydroisoquinoline 5-Fluoroaniline Enhanced π-π stacking; neurological targets
2-[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine 210539-04-1 Indenyloxy-pyridine 7-Methyl High lipophilicity; kinase inhibition
5-Nitro-2-fluoroaniline N/A Benzene 5-Nitro, 2-Fluoro High dipole moment (4.12 D)

Research Findings and Implications

  • Electronic Tuning: Fluorine’s electron-withdrawing nature in this compound likely enhances its stability against oxidative degradation compared to methyl or nitro analogs .

Biological Activity

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in treating diseases such as cancer and infections.

This compound exhibits a variety of biochemical activities, including:

  • Antimicrobial Activity : It has shown promise as an antimicrobial agent, inhibiting the growth of various pathogens.
  • Antiviral Effects : Research indicates potential antiviral properties, particularly against HIV and other viral infections.
  • Anticancer Potential : Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with enzymes such as phosphodiesterases and acetylcholinesterase, modulating their activity and affecting cellular signaling pathways.
  • Gene Expression Modulation : It influences gene expression related to cell proliferation and apoptosis, contributing to its anticancer effects .
  • Cyclic Nucleotide Regulation : By inhibiting specific enzymes, the compound increases levels of cyclic nucleotides within cells, which can alter various signaling pathways.

Anticancer Activity

A study evaluated the effects of this compound on several cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
HCT-1162.3Induction of apoptosis
MCF-71.9Inhibition of cell proliferation
A5493.0Modulation of apoptosis-related genes

These findings suggest that the compound effectively reduces cell viability in a dose-dependent manner .

Antiviral Activity

In antiviral studies against HIV-1, the compound demonstrated an IC50 value below 100 nM for inhibiting integrase activity. This high potency indicates its potential as a therapeutic agent against HIV .

Dosage Effects

The effects of this compound vary significantly with dosage. In animal models:

  • Low Doses : Exhibited therapeutic benefits with minimal side effects.
  • High Doses : Resulted in toxicity and adverse effects, highlighting the importance of dosage optimization for therapeutic applications.

Temporal Stability

Research indicates that this compound maintains stability under specific laboratory conditions, which is crucial for developing long-term therapeutic agents. Its degradation rate was assessed under various environmental conditions to ensure efficacy over time.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or palladium-catalyzed coupling reactions. For example, fluorinated aniline derivatives often require Buchwald-Hartwig amination to couple the quinoline moiety with the fluoroaniline group. Microwave-assisted synthesis (e.g., 100–120°C, 2–4 hours) may improve yields by reducing side reactions . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water).

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm aromatic protons (δ 6.5–7.5 ppm for fluoroaniline) and dihydroquinoline protons (δ 1.8–3.5 ppm for CH2_2 groups).
  • HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]+^+ ~ 257.12 g/mol).
  • X-ray crystallography : If crystalline, compare bond angles/distances to related quinoline structures (e.g., 3,5-Diphenyl-1-(quinolin-2-yl)-dihydropyrazol-5-ol in ).

Q. What purity standards are critical for experimental reproducibility, and how are they assessed?

  • Methodological Answer : Aim for >95% purity via HPLC (C18 column, acetonitrile/water mobile phase). Use GC-MS to detect volatile impurities (e.g., residual solvents like DMF or ethyl acetate). For fluorinated analogs, ion chromatography ensures absence of halide byproducts .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The para-fluoro group enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity. Compare to non-fluorinated analogs to isolate fluorine’s role .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., buffer pH, cell line variability). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and control for solvent effects (DMSO < 0.1%). Meta-analysis of fluorinated quinoline derivatives (e.g., 8-fluoro-tetrahydroquinolinone in ) provides benchmarking.

Q. How can researchers optimize stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Thermal stability : TGA/DSC (10°C/min ramp) to identify decomposition points.
  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 72 hours; monitor via UV-Vis (λ~270 nm for quinoline absorbance). Degradation products are analyzed by LC-MS/MS .

Q. What computational methods predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or CDK2). Validate with MD simulations (GROMACS, 50 ns) to assess binding mode stability. Compare to fluorophenylalanine derivatives in for scaffold similarities.

Contradictions and Limitations in Existing Data

  • Synthetic Yield Variability : Some protocols report 40–60% yields, while others achieve >80%. This may stem from trace moisture in palladium catalysts or improper degassing. Replicate under inert (N2_2) conditions with rigorously dried solvents .
  • Biological Activity : Fluorine’s meta vs. para positioning (e.g., 5-fluoro vs. 4-fluoro analogs in ) drastically alters target engagement. Use SAR studies to clarify positional effects.

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